molecular formula C9H17NO4 B14300877 2-[(Ethoxycarbonyl)amino]butyl acetate CAS No. 113770-75-5

2-[(Ethoxycarbonyl)amino]butyl acetate

Cat. No.: B14300877
CAS No.: 113770-75-5
M. Wt: 203.24 g/mol
InChI Key: AOXADJZOTKBZGE-UHFFFAOYSA-N
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Description

2-[(Ethoxycarbonyl)amino]butyl acetate is an organic compound characterized by an ethoxycarbonylamino (-NHCOOCH₂CH₃) functional group attached to a butyl acetate backbone. These analogs are frequently synthesized via catalytic methods (e.g., Bi or Fe catalysts) and evaluated for their solubility, stability, and performance in industrial applications such as lubricant additives .

Properties

CAS No.

113770-75-5

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

2-(ethoxycarbonylamino)butyl acetate

InChI

InChI=1S/C9H17NO4/c1-4-8(6-14-7(3)11)10-9(12)13-5-2/h8H,4-6H2,1-3H3,(H,10,12)

InChI Key

AOXADJZOTKBZGE-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)C)NC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Ethoxycarbonyl)amino]butyl acetate typically involves the esterification of butyl acetate with an ethoxycarbonyl-protected amine. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of 2-[(Ethoxycarbonyl)amino]butyl acetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Ethoxycarbonyl)amino]butyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding carboxylic acid and alcohol.

    Aminolysis: Reaction with amines to form amides.

    Reduction: Reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Aminolysis: Amines under mild heating.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products

    Hydrolysis: Butyl alcohol and ethoxycarbonyl-protected amine.

    Aminolysis: Corresponding amide.

    Reduction: Butyl alcohol and ethoxycarbonyl-protected amine.

Scientific Research Applications

2-[(Ethoxycarbonyl)amino]butyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-[(Ethoxycarbonyl)amino]butyl acetate involves the hydrolysis of the ester bond to release the active amine and carboxylic acid. This process is catalyzed by esterases in biological systems. The released amine can then interact with various molecular targets, including enzymes and receptors, to exert its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Ester Chain Length: Butyl vs. Hexyl vs. Ethyl
  • Morpholine Dithiocarbamate Derivatives (MCTB and MCTH): MCTB (2-(morpholine-1-dithiocarbamate)butyl acetate) and MCTH (hexyl analog) differ in ester chain length. MCTH exhibits superior anti-wear and friction-reducing properties in rapeseed oil compared to MCTB, likely due to enhanced solubility and film-forming capabilities with a longer hexyl chain . Butyl vs. Ethyl Esters: Ethyl-based analogs (e.g., ethyl 2-[(ethoxycarbonyl)amino]acetate derivatives) often exhibit lower melting points (e.g., 46.9–48.8°C for thiophene-containing analogs) compared to bulkier esters, suggesting that butyl esters may offer improved thermal stability .
Substituent Effects on Stability and Reactivity
  • Thiophene and Tosyl-Pyrrolyl Substituents: Ethyl 2-[(ethoxycarbonyl)amino]-2-(1-tosyl-1H-pyrrol-2-yl)acetate (7j) and related compounds with aromatic substituents demonstrate sensitivity to light and acid, necessitating storage under inert conditions. This contrasts with simpler analogs lacking such groups, which may be more stable . Halogenated derivatives (e.g., bromo- or chlorothiophene-containing analogs) exhibit distinct melting points (e.g., 48.8°C for bromothiophene derivative 7b) and Rf values, indicating substituent-dependent polarity and crystallinity .

Data Tables

Table 1: Physical Properties of Key Analogs

Compound Name Molecular Formula Melting Point (°C) Stability Notes Reference
MCTB (Butyl acetate derivative) C₁₃H₂₂N₂O₃S₂ Not reported Soluble in rapeseed oil
MCTH (Hexyl acetate derivative) C₁₅H₂₆N₂O₃S₂ Not reported Superior anti-wear performance
Ethyl 2-[(ethoxycarbonyl)amino]-2-(1-tosyl-pyrrol-2-yl)acetate (7j) C₂₂H₂₂N₂O₅SNa 138.9 Stable under inert conditions
Ethyl 2-benzamido-2-(5-chlorothiophen-2-yl)acetate (7c) C₁₇H₁₅ClN₂O₃S Not reported Polar, Rf = 0.58

Table 2: Tribological Performance of Lubricant Additives

Additive (1 wt% in rapeseed oil) Wear Scar Diameter (mm, 392 N) Friction Coefficient Reference
Base oil (no additive) 0.68 0.095
MCTB 0.45 0.078
MCTH 0.38 0.065

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